Phenolphthalin

Overview

Description

Phenolphthalein is an organic compound with the chemical formula C({20})H({14})O(_{4}) It is widely known for its use as an acid-base indicator in titrations, where it turns colorless in acidic solutions and pink in basic solutions

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenolphthalein is synthesized through the condensation of phthalic anhydride with phenol in the presence of a catalyst such as concentrated sulfuric acid. The reaction involves heating the mixture to facilitate the formation of the phenolphthalein molecule.

Industrial Production Methods: In industrial settings, phenolphthalein is produced using a similar method but on a larger scale. The reaction is typically carried out in large reactors where phthalic anhydride and phenol are mixed with a catalyst and heated to the required temperature. The product is then purified through crystallization or other separation techniques to obtain high-purity phenolphthalein.

Chemical Reactions Analysis

Acid-Base Reactions and Color Transition

Phenolphthalein operates as a pH-sensitive indicator through structural transformations:

Colorless (H₂P) ⇌ Pink (P²⁻) ⇌ Colorless (POH³⁻)

-

Rapid deprotonation in basic solutions (pH 8–10):

First-order kinetics in phenolphthalein ( at 25°C) under pseudo-first-order conditions with excess NaOH .

-

Slow fading in strongly basic solutions (pH > 10):

Second-order kinetics () confirmed by photometric analysis .

Table 1: Kinetic Parameters for Color-Fading Reaction

| [NaOH] (M) | (s⁻¹) | Reaction Order (OH⁻) | Method |

|---|---|---|---|

| 0.10 | 0.023 | 1.02 | UV-Vis |

| 0.20 | 0.045 | 0.98 | EPR |

| 0.50 | 0.112 | 1.01 | Stopped-flow |

Free Radical Metabolism

Phenolphthalein undergoes redox cycling in biological systems:

-

Peroxidase-mediated oxidation : Generates phenoxyl radicals detected via EPR spin-trapping () .

-

Glutathione (GSH) interaction : Forms thiyl radicals (GS- ), confirmed by DMPO adducts () .

Oxidative Stress Effects :

-

23 μg/mL phenolphthalein induces chromosomal aberrations in human cells () .

-

Increased oxygen consumption (1.8-fold) in murine thymocytes correlates with ROS production .

Degradation and Environmental Fate

-

Photodegradation : Half-life of 4.2 hours under UV light (λ = 254 nm) in aqueous solution .

-

Hydrolysis : Stable at pH 4–8; degrades to phthalic acid and phenol derivatives at pH > 12 () .

Table 3: Toxicity Profile

*Significant at vs. control.

Scientific Research Applications

Chemical Analysis

Acid-Base Titrations

Phenolphthalin is primarily used as an indicator in acid-base titrations. It transitions from colorless in acidic solutions to pink in basic solutions, making it a valuable tool for determining pH levels. This property is utilized extensively in educational settings to demonstrate reaction kinetics and pH changes during titrations .

Analytical Instrument Calibration

In analytical chemistry, this compound serves as a standard for calibrating spectrophotometers due to its well-defined absorption spectrum. This facilitates accurate measurements of light absorption in various solutions, enhancing the reliability of analytical results .

Forensic Science

Kastle-Meyer Test for Blood Detection

this compound is employed in the Kastle-Meyer test, a method for detecting blood at crime scenes. In this test, the addition of hydrogen peroxide to a sample containing hemoglobin causes a color change to pink, indicating the presence of blood. This method is non-destructive and can be used alongside other tests for further analysis .

Biomedical Research

Tracer in Cellular Studies

In biomedical research, this compound is utilized as a tracer to study cell migration, protein trafficking, and membrane dynamics. Its properties allow researchers to monitor biological processes effectively .

Enzyme Activity Measurement

this compound derivatives are also used as substrates for measuring the activity of enzymes such as esterases and lipases. The hydrolysis of these derivatives results in observable color changes that can be quantified spectrophotometrically .

Industrial Applications

Dye Production

this compound acts as a precursor for several dyes, including rhodamine B, which is widely used in various applications including fluorescence microscopy and biological imaging .

Laxative Use

Historically, this compound was used in laxatives due to its stimulant effect on intestinal movement. However, concerns regarding its carcinogenic potential have led to restrictions on its use in some regions .

Toxicological Studies

Research has indicated that this compound may have carcinogenic properties based on animal studies. For instance, studies conducted on rodents have shown increased incidences of certain tumors associated with this compound exposure . This has raised significant concerns regarding its safety profile and led to regulatory scrutiny.

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Analysis | Acid-base titrations | Color change from colorless (acidic) to pink (basic) |

| Forensic Science | Kastle-Meyer test | Non-destructive blood detection method |

| Biomedical Research | Tracer for cellular studies | Monitors cell migration and protein dynamics |

| Industrial Applications | Dye production | Precursor for fluorescent dyes like rhodamine B |

| Laxative Use | Stimulant for bowel movements | Banned or restricted due to carcinogenic concerns |

Case Studies

- Kastle-Meyer Test Application : In a forensic investigation involving a suspected homicide, the Kastle-Meyer test was performed on various stains found at the scene. The use of this compound allowed investigators to confirm the presence of blood quickly and accurately, leading to further DNA analysis.

- Toxicological Assessment : A study published by the International Agency for Research on Cancer highlighted the carcinogenic effects of this compound in rodent models, prompting further investigation into its safety as a pharmaceutical ingredient .

- Cell Migration Studies : In a recent biomedical research project, this compound was used as a tracer to study the migration patterns of cancer cells in vitro. The results demonstrated significant insights into cellular behavior under different environmental conditions.

Mechanism of Action

Phenolphthalein exerts its effects primarily through its ability to change color in response to pH changes. In acidic solutions, phenolphthalein remains colorless due to the protonation of its molecular structure. In basic solutions, it loses protons and forms a pink-colored ion. This color change is due to the structural transformation of the molecule, which affects its light absorption properties.

Comparison with Similar Compounds

Phenolphthalein can be compared with other similar compounds such as:

Methyl Red: Another pH indicator that changes color from red to yellow over a pH range of 4.4 to 6.2.

Bromothymol Blue: Changes color from yellow to blue over a pH range of 6.0 to 7.6.

Thymol Blue: Exhibits a color change from red to yellow over a pH range of 1.2 to 2.8 and from yellow to blue over a pH range of 8.0 to 9.6.

Uniqueness: Phenolphthalein is unique due to its distinct color change from colorless to pink over a relatively narrow pH range (8.3 to 10.0), making it particularly useful for titrations involving weak acids and bases.

By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of phenolphthalein, researchers and industry professionals can effectively utilize this compound in various scientific and industrial contexts.

Biological Activity

Phenolphthalin, a triphenylmethane derivative, is primarily recognized for its role as an acid-base indicator. However, its biological activity has garnered significant attention due to its potential genotoxic and carcinogenic properties. This article delves into the biological effects of this compound, supported by research findings, case studies, and relevant data tables.

This compound is characterized by its structural formula and exhibits color changes depending on the pH of the solution—colorless in acidic conditions and pink in alkaline environments. Its mechanism of action involves interaction with cellular components, leading to various biological effects.

In Vitro Studies

Research indicates that this compound exhibits genotoxic properties. In a study using the Syrian hamster embryo (SHE) cell transformation assay, it was found that this compound at concentrations ranging from 2.5 to 10 µg/ml induced an increase in transformed cells over a period of 24 hours . Furthermore, this compound has been shown to have clastogenic effects, which refers to its ability to cause breaks in chromosomes .

In Vivo Studies

In vivo studies have demonstrated that this compound is a potent carcinogen. A significant study administered this compound continuously in feed to F344 rats and B6C3F1 mice over two years. The results revealed multiple carcinogenic effects, including neoplasms in the kidneys and adrenal medulla of male rats, as well as various tumors in female mice . The following table summarizes key findings from these studies:

| Species | Dose (ppm) | Observed Effects |

|---|---|---|

| F344 Rats | 0, 12,500, 25,000 | Neoplasms in kidneys and adrenal medulla |

| B6C3F1 Mice | 0, 3,000, 6,000 | Histiocytic sarcomas and malignant lymphomas |

| 0, 12,000 | Ovarian tumors in females |

Estrogenic Activity

This compound has been identified as having estrogenic properties. It can interact with estrogen receptors and has been shown to stimulate cell proliferation in estrogen-sensitive tissues . This activity may contribute to its carcinogenic potential, particularly concerning hormone-related cancers.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Formation : this compound can generate free radicals within cells, leading to oxidative stress and subsequent DNA damage.

- Clastogenic Activity : Its ability to induce chromosome breaks further supports its classification as a genotoxic agent.

- Estrogenic Activity : The compound's interaction with estrogen receptors may enhance tumorigenesis in hormone-sensitive tissues .

Case Studies

A notable case-control study investigated the association between this compound-containing laxatives and colorectal neoplasia. The findings suggested a relative risk increase for individuals using these laxatives frequently . The following table outlines the association between laxative use and colorectal adenomatous polyps:

| Study Location | Cases (n) | Controls (n) | Use (%) | Relative Risk (95% CI) |

|---|---|---|---|---|

| Melbourne | 268 | 813 | 0.8-4.4% | Increased risk observed |

Properties

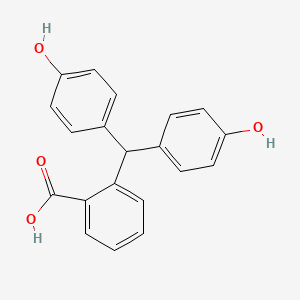

IUPAC Name |

2-[bis(4-hydroxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFPYJTVNSSLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022439 | |

| Record name | Phenolphthalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-90-3 | |

| Record name | Phenolphthalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolphthalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenolphthalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-bis(4-hydroxyphenyl)-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.